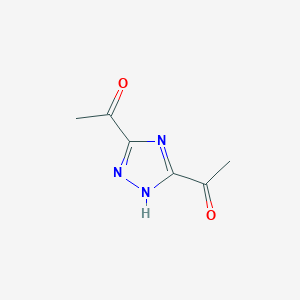
1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydrazine derivatives with acylating agents can lead to the formation of the triazole ring. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases.
Industrial Production Methods: Industrial production of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole carboxylic acids, while reduction can produce triazole alcohols.
Aplicaciones Científicas De Investigación
1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1'-(1H-1,2,4-triazole-3,5-diyl)diethanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-(3,5-Diamino-1,2,4-triazol-1-yl)ethanone
- 1-(3-Nitro-1H-1,2,4-triazol-1-yl)ethanone
- 1-(3-Hydroxy-1H-1,2,4-triazol-1-yl)ethanone
Uniqueness: 1-(3-Acetyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific acetyl group, which can influence its reactivity and biological activity. The presence of the acetyl group can enhance its ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
151675-62-6 |
|---|---|
Fórmula molecular |
C6H7N3O2 |
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
1-(3-acetyl-1H-1,2,4-triazol-5-yl)ethanone |
InChI |
InChI=1S/C6H7N3O2/c1-3(10)5-7-6(4(2)11)9-8-5/h1-2H3,(H,7,8,9) |
Clave InChI |
BSENWGNTNMQPEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC(=NN1)C(=O)C |
SMILES canónico |
CC(=O)C1=NC(=NN1)C(=O)C |
Sinónimos |
Ethanone, 1,1-(1H-1,2,4-triazole-3,5-diyl)bis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















